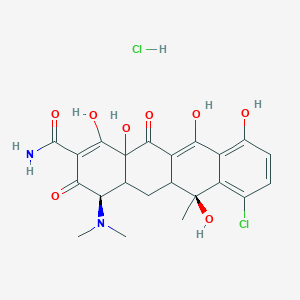

(4R,6S)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(4R,6S)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple hydroxyl groups, a dimethylamino group, and a chloro substituent. Its unique configuration and functional groups make it a valuable subject of study in organic chemistry and pharmacology.

Preparation Methods

The synthesis of (4R,6S)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride involves several steps, including asymmetric epoxidation, ring-opening addition, and protection reactions. One method involves the asymmetric epoxidation of (S)-1-substituted-4-ene-2-pentanol to prepare (2S, 4R)-1-substituted-4-epoxy-2-pentanol, followed by sodium cyanide ring-opening addition to produce (3S, 5S)-6-substituted-3, 5-dihydroxyacetonitrile. This intermediate undergoes a Pinner reaction to form (3S, 5S)-6-substituted-3, 5-dihydroxyhexanoate, which is then protected with 2, 2-dimethoxypropane to yield the final product .

Chemical Reactions Analysis

(4R,6S)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound’s multiple hydroxyl groups and the presence of a chloro substituent make it reactive towards nucleophilic substitution reactions, leading to the formation of various derivatives .

Scientific Research Applications

This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It has been studied for its potential antiviral properties, specifically as an inhibitor of hepatitis C virus (HCV) entry. Research has shown that it can effectively inhibit HCV infection at non-cytotoxic concentrations by targeting the early steps of infection without affecting viral replication or translation . Additionally, it has been used in studies to elucidate the structural and functional properties of bacterial ribosomes, providing insights into antibiotic activity and bacterial resistance mechanisms .

Mechanism of Action

The mechanism of action of (4R,6S)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. In the case of its antiviral activity, the compound inhibits the entry of HCV by inactivating cell-free virus, abrogating viral attachment, and preventing viral entry and fusion. This selective targeting of the early steps of infection makes it a promising candidate for further development as an antiviral agent .

Comparison with Similar Compounds

When compared to similar compounds, (4R,6S)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride stands out due to its unique combination of functional groups and stereochemistry. Similar compounds include other tetracycline derivatives and butenolides, which also exhibit antiviral and antibacterial properties. the specific configuration and functional groups of this compound provide it with distinct reactivity and biological activity, making it a valuable subject of study in various scientific fields .

Properties

Molecular Formula |

C22H24Cl2N2O8 |

|---|---|

Molecular Weight |

515.3 g/mol |

IUPAC Name |

(4R,6S)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C22H23ClN2O8.ClH/c1-21(32)7-6-8-15(25(2)3)17(28)13(20(24)31)19(30)22(8,33)18(29)11(7)16(27)12-10(26)5-4-9(23)14(12)21;/h4-5,7-8,15,26-27,30,32-33H,6H2,1-3H3,(H2,24,31);1H/t7?,8?,15-,21+,22?;/m1./s1 |

InChI Key |

QYAPHLRPFNSDNH-MCJGGLOYSA-N |

Isomeric SMILES |

C[C@@]1(C2CC3[C@H](C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O.Cl |

Canonical SMILES |

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.